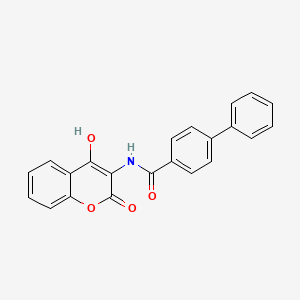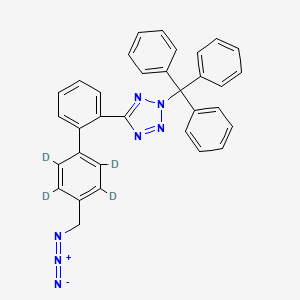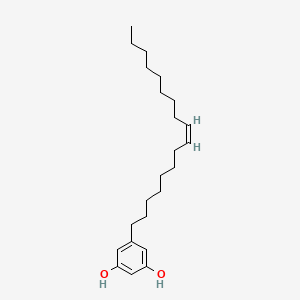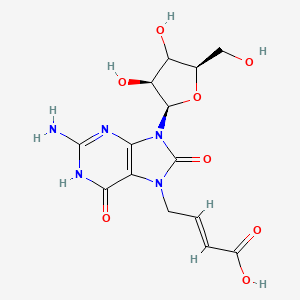
TLR7 agonist 11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TLR7 agonist 11 is a synthetic small molecule that targets Toll-like receptor 7 (TLR7), a protein expressed in immune cells. TLR7 agonists are known for their potential to activate the immune system, making them valuable in immunotherapy and vaccine adjuvant development. These compounds can enhance both humoral and T-cell mediated immunity by activating antigen-presenting cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The reaction conditions typically include maintaining an internal temperature of 32°C during the addition of reagents, followed by stirring the reaction mixture for an hour at 50°C. The mixture is then cooled to room temperature and poured into ice/water .
Industrial Production Methods
Industrial production methods for TLR7 agonist 11 are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring the purity and consistency of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
TLR7 agonist 11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
TLR7 agonist 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the activation of Toll-like receptors and their downstream signaling pathways.
Biology: Employed in research to understand the role of TLR7 in immune responses and its potential as a therapeutic target.
Industry: Utilized in the development of new immunotherapeutic agents and vaccine adjuvants.
Mecanismo De Acción
TLR7 agonist 11 exerts its effects by binding to Toll-like receptor 7, which is located in the intracellular endosomes of immune cells. Upon activation, TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines . This activation enhances the maturation of dendritic cells and the activation of T-cells, thereby promoting both innate and adaptive immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Imiquimod: A TLR7 agonist used topically for antiviral and skin cancer treatments.
Resiquimod: A TLR7/8 agonist with applications in cancer immunotherapy and antiviral treatments.
Uniqueness
TLR7 agonist 11 is unique due to its specific structural modifications, which enhance its binding affinity and specificity for TLR7. These modifications result in a more potent activation of the immune response compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H17N5O8 |
|---|---|
Peso molecular |
383.31 g/mol |
Nombre IUPAC |
(E)-4-[2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1H-purin-7-yl]but-2-enoic acid |
InChI |
InChI=1S/C14H17N5O8/c15-13-16-10-7(11(25)17-13)18(3-1-2-6(21)22)14(26)19(10)12-9(24)8(23)5(4-20)27-12/h1-2,5,8-9,12,20,23-24H,3-4H2,(H,21,22)(H3,15,16,17,25)/b2-1+/t5-,8?,9+,12-/m1/s1 |
Clave InChI |
DBUALASPQQKXPE-USCPVTKBSA-N |
SMILES isomérico |
C(/C=C/C(=O)O)N1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
SMILES canónico |
C(C=CC(=O)O)N1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


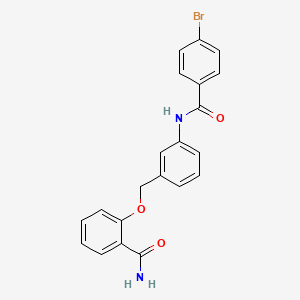
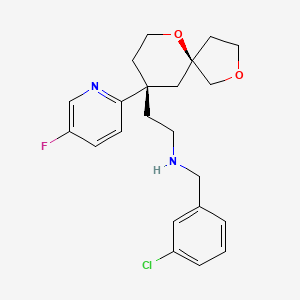
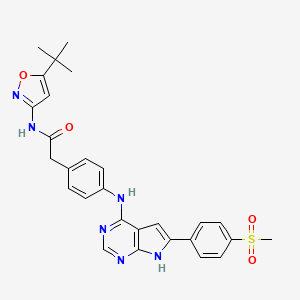
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)


![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)
![[Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)
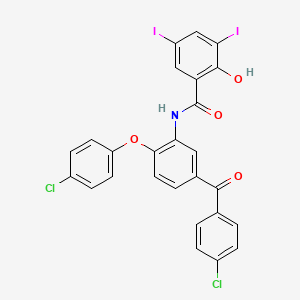
![[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140605.png)
